Pentan-3-yl methanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-3-yl methanesulfonate can be synthesized through the reaction of pentan-3-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrogen chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Pentan-3-yl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, it can be used as a precursor in multi-step synthesis where such reactions are involved.
Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with sodium azide yields pentan-3-yl azide, while reaction with potassium thiocyanate yields pentan-3-yl thiocyanate .
Scientific Research Applications
Pentan-3-yl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentan-3-yl methanesulfonate involves the alkylation of nucleophilic sites in molecules. The methanesulfonate group is a good leaving group, which facilitates the nucleophilic substitution reactions. The alkyl group of this compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products .
Comparison with Similar Compounds
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a pentan-3-yl group.
Methyl methanesulfonate: Contains a methyl group instead of a pentan-3-yl group.
Butyl methanesulfonate: Contains a butyl group instead of a pentan-3-yl group.
Uniqueness: Pentan-3-yl methanesulfonate is unique due to its specific alkyl group, which imparts different reactivity and physical properties compared to other methanesulfonates. The pentan-3-yl group provides steric hindrance and influences the compound’s solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
pentan-3-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNHFAHRAJPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963051 | |
Record name | Pentan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-72-9 | |
Record name | 3-Pentanol, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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